Home > Products > Screening Compounds P70506 > N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide -

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Catalog Number: EVT-5749601
CAS Number:
Molecular Formula: C17H23N3OS
Molecular Weight: 317.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound that acts as a potent and selective antagonist for the cannabinoid CB1 receptor [, ]. It exhibits high affinity for the CB1 receptor while displaying significantly lower affinity for the CB2 receptor [, ]. This selectivity makes it a valuable tool for investigating the role of the CB1 receptor in various physiological and pathological processes [, ].

Synthesis Analysis

While a detailed synthesis pathway for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not explicitly described within the provided literature, the synthesis of a structurally similar compound, N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327) is outlined in detail []. This synthesis involves a multi-step process starting from commercially available reagents and employing various reactions like Wittig reaction, reduction, and cyclization to achieve the desired compound []. Based on the structural similarities, it can be inferred that the synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide would likely follow a similar multi-step approach with specific modifications to the starting materials and reaction conditions to achieve the target structure.

Molecular Structure Analysis

Although specific molecular structure analysis data for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not presented in the provided literature, its structure can be deduced based on its chemical name and the structure of similar compounds mentioned in the papers [, ]. It features a pyrazole ring linked to a tetrahydrobenzothiophene moiety via a methylene bridge. The carboxamide group attached to the tetrahydrobenzothiophene ring is crucial for its interaction with the CB1 receptor.

Mechanism of Action

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide functions as a potent and selective antagonist of the CB1 receptor [, ]. This means it binds to the CB1 receptor, preventing the binding and action of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol [, ]. By blocking the CB1 receptor, it disrupts the downstream signaling pathways usually activated by cannabinoids, leading to the observed pharmacological effects [, ].

Applications
  • Investigating the role of the CB1 receptor in feeding behavior and metabolism: Studies using this compound have shown that it can effectively reduce food intake and influence energy balance in animal models, highlighting the therapeutic potential of CB1 receptor antagonists in addressing obesity and metabolic disorders [].
  • Exploring the therapeutic potential for treating substance abuse: Research suggests that blocking the CB1 receptor with this compound can reduce the rewarding effects of drugs like nicotine and alcohol, suggesting its potential use in developing therapies for substance abuse disorders [].
  • Understanding the role of the CB1 receptor in memory and cognition: Studies have shown that CB1 receptor antagonists like this compound may enhance memory consolidation and improve cognitive function, highlighting their potential application in treating memory-related disorders [].
  • Investigating the therapeutic potential for treating pain and inflammation: While not explicitly stated for this compound, research has shown that CB1 receptor antagonists can be effective in managing pain and inflammation, especially in conditions like neuropathic pain [].

YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride]

Compound Description: YM060 is a novel 4,5,6,7-tetrahydrobenzimidazole derivative that acts as a potent and selective serotonin (5-HT)3 receptor antagonist. It exhibits significantly higher potency compared to other 5-HT3 receptor antagonists like ondansetron, granisetron, and ICS205-930 in inhibiting 5-HT-induced bradycardia in rats. []

Relevance: While YM060 does not share the same core structure as N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, both compounds demonstrate the significance of exploring diverse heterocyclic scaffolds, particularly those containing nitrogen atoms, for developing novel pharmaceutical agents. [] They highlight the potential of targeting various receptor systems, like the 5-HT3 receptor in the case of YM060, for therapeutic interventions.

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound features a central eight-membered ring with a twisted bond due to steric hindrance. Its structure also incorporates multiple aromatic rings, including benzene and pyrazole moieties, demonstrating the importance of considering steric effects and ring orientations in drug design. []

Relevance: Similar to N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, this compound contains pyrazole rings within its structure. This highlights the prevalence of pyrazole as a pharmacophore in medicinal chemistry and its potential in designing compounds with desired biological activities. []

3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)-phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.3)

Compound Description: SAG-1.3 is a potent agonist of the Smoothened receptor (Smo), a key component of the Hedgehog (Hh) signaling pathway. It demonstrates full displacement of the Smo antagonist [3H]cyclopamine in binding assays. []

Relevance: Both SAG-1.3 and N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide share a common structural motif: the 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. [] This shared motif suggests potential similarities in their pharmacological profiles, particularly in terms of their interactions with GPCRs or other related protein targets.

Relevance: This compound and N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide share a structural similarity in their substituted pyrazole rings. [] Both compounds contain a pyrazole ring with methyl and phenyl substituents, indicating a possible common pharmacophore for interacting with specific biological targets.

Properties

Product Name

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C17H23N3OS/c1-11-5-6-15-13(7-11)8-16(22-15)17(21)19(3)10-14-9-18-20(4)12(14)2/h8-9,11H,5-7,10H2,1-4H3

InChI Key

PXKVUDYRCDAEBZ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.